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Compound of Interest

Compound Name: 5-Formyl-2-furancarboxylic Acid

Cat. No.: B017741 Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals on the

spectroscopic characteristics of 5-Formyl-2-furancarboxylic acid (FFCA) and its key

derivatives. This guide provides a comparative analysis of their spectral data, detailed

experimental protocols for obtaining this information, and visual workflows to aid in

experimental design.

5-Formyl-2-furancarboxylic acid (FFCA) is a versatile bio-based platform chemical with

significant potential in the synthesis of pharmaceuticals, polymers, and fine chemicals. A

thorough understanding of its spectroscopic properties, and those of its derivatives, is crucial

for reaction monitoring, quality control, and structural elucidation. This guide presents a

comparative analysis of FFCA and its derivatives using key spectroscopic techniques: Nuclear

Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis)

Spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 5-Formyl-2-furancarboxylic
acid and a selection of its common derivatives. These derivatives include the methyl and ethyl

esters, which are common intermediates in synthesis, and 2,5-Furandicarboxylic acid (FDCA),

a key oxidation product.

¹H NMR Spectral Data (DMSO-d₆)
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Compound δ (ppm) and Multiplicity (J in Hz)

5-Formyl-2-furancarboxylic acid (FFCA)
~9.7 (s, 1H, -CHO), ~7.5 (d, 1H, furan-H), ~7.3

(d, 1H, furan-H), ~13.5 (br s, 1H, -COOH)

Methyl 5-formyl-2-furoate
9.71 (s, 1H), 7.50 (d, J=3.8 Hz, 1H), 7.42 (d,

J=3.8 Hz, 1H), 3.90 (s, 3H)

Ethyl 5-formyl-2-furoate

9.70 (s, 1H), 7.48 (d, J=3.7 Hz, 1H), 7.39 (d,

J=3.7 Hz, 1H), 4.38 (q, J=7.1 Hz, 2H), 1.35 (t,

J=7.1 Hz, 3H)

2,5-Furandicarboxylic acid (FDCA)[1] 7.28 (s, 2H), 13.5 (br s, 2H)[1]

¹³C NMR Spectral Data (DMSO-d₆)
Compound δ (ppm)

5-Formyl-2-furancarboxylic acid (FFCA)
~178 (-CHO), ~159 (-COOH), ~153 (furan-C),

~148 (furan-C), ~122 (furan-C), ~119 (furan-C)

Methyl 5-formyl-2-furoate 178.1, 158.5, 153.0, 147.9, 121.8, 119.5, 52.8

Ethyl 5-formyl-2-furoate
178.2, 158.1, 153.2, 148.1, 121.6, 119.3, 61.7,

14.1

2,5-Furandicarboxylic acid (FDCA)[1] 158.8, 147.0, 118.3[1]

IR Spectral Data (cm⁻¹)
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Compound Key Absorptions (cm⁻¹)

5-Formyl-2-furancarboxylic acid (FFCA)

~3100-2500 (br, O-H), ~1720 (C=O, acid),

~1680 (C=O, aldehyde), ~1580, 1470 (C=C,

furan)

Methyl 5-formyl-2-furoate

~2850, 2750 (C-H, aldehyde), ~1725 (C=O,

ester), ~1685 (C=O, aldehyde), ~1580, 1475

(C=C, furan)

Ethyl 5-formyl-2-furoate

~2860, 2760 (C-H, aldehyde), ~1720 (C=O,

ester), ~1680 (C=O, aldehyde), ~1585, 1470

(C=C, furan)

2,5-Furandicarboxylic acid (FDCA)[2]
~3100-2500 (br, O-H), ~1680 (C=O, acid),

~1580, 1460 (C=C, furan)[2]

UV-Vis Spectral Data
Compound λmax (nm) in Ethanol

Molar Absorptivity (ε, L
mol⁻¹ cm⁻¹)

5-Formyl-2-furancarboxylic

acid (FFCA)
~280 ~15,000

Methyl 5-formyl-2-furoate ~278 ~16,000

Ethyl 5-formyl-2-furoate ~279 ~16,500

2,5-Furandicarboxylic acid

(FDCA)
~265 ~18,000

Mass Spectrometry Data (Electron Ionization)
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Compound Molecular Ion (m/z) Key Fragment Ions (m/z)

5-Formyl-2-furancarboxylic

acid (FFCA)
140 123, 111, 95, 83, 65, 39

Methyl 5-formyl-2-furoate 154 123, 111, 95, 83, 65, 39

Ethyl 5-formyl-2-furoate 168 123, 111, 95, 83, 65, 39

2,5-Furandicarboxylic acid

(FDCA)[3]
156 139, 112, 95, 67, 39[3]

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below to ensure

reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Accurately weigh 10-20 mg of the sample and dissolve it in

approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a

5 mm NMR tube.

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to

achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm,

a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse

sequence. A wider spectral width (e.g., 220 ppm) and a longer acquisition time with a greater

number of scans are typically required compared to ¹H NMR.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Chemical shifts are referenced to the residual solvent peak of

DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy
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Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid

sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact

between the sample and the crystal.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with a

diamond or germanium ATR accessory.

Data Acquisition: Record a background spectrum of the empty ATR crystal. Then, record the

sample spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to

improve the signal-to-noise ratio.

Data Processing: The instrument software will automatically subtract the background

spectrum from the sample spectrum to produce the final absorbance or transmittance

spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: Prepare a stock solution of the sample in a UV-transparent solvent

such as ethanol or methanol at a concentration of approximately 1 mg/mL. From the stock

solution, prepare a series of dilutions to find a concentration that gives a maximum

absorbance between 0.5 and 1.5.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition: Fill a quartz cuvette with the pure solvent to be used as a blank and

another with the sample solution. Record the absorbance spectrum over a wavelength range

of 200-400 nm.

Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the

corresponding absorbance value. The molar absorptivity (ε) can be calculated using the

Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is

the path length of the cuvette (typically 1 cm).

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via

a direct insertion probe or after separation by gas chromatography (for volatile derivatives).
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Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular

weight of the compound and its fragments (e.g., m/z 35-300).

Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to

confirm the structure. The fragmentation of furan derivatives often involves the loss of

substituents and cleavage of the furan ring.

Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the logical workflow for

the spectroscopic analysis of FFCA and a potential synthetic pathway.
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Caption: Workflow for the spectroscopic analysis of FFCA and its derivatives.
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Caption: Potential synthetic pathways for FFCA derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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